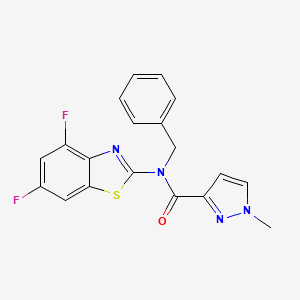

![molecular formula C16H26N4O3S B6530510 N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide CAS No. 946200-41-5](/img/structure/B6530510.png)

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide (NPPES) is a synthetic molecule that has been used in the laboratory for various scientific research applications. It is a member of the pyridin-2-ylpiperazin-1-ylsulfonylmethyl (PPMS) family of compounds, which are widely used in medicinal chemistry. NPPES has a number of unique properties that make it an attractive choice for research and development.

Wissenschaftliche Forschungsanwendungen

Chemodivergent Synthesis

This compound plays a crucial role in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions for forming N-(pyridin-2-yl)amides are mild and metal-free .

Medicinal Applications

N-(pyridin-2-yl)amides, which include the compound , have received great attention in recent years due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .

Pharmaceutical Molecules

This compound is a part of some pharmaceutical molecules based on pyridyl-amide . These molecules have attractive biological properties, making the development of convenient synthetic methods for these structures very meaningful .

Amide Synthesis

The compound is used in the synthesis of amides, which are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals . The synthesis of amides is one of the most executed reactions in organic chemistry .

C–C Bond Cleavage

The compound is involved in the C–C bond cleavage process, which is a developing approach to synthesize amides . This method of constructing amides directly by C–C bond cleavage is attractive .

Anti-Tubercular Agents

While not directly mentioned, the analogues of pyrazine and pyrazinamide, which are similar to the compound , can exhibit higher anti-TB activity against Mycobacterium tuberculosis . This suggests potential applications of the compound in the development of potent anti-tubercular agents .

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of receptor imaging agents , suggesting that this compound may also interact with specific receptors in the body.

Mode of Action

It’s known that the compound has a piperazine ring, which adopts a chair conformation . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar . An intramolecular C-H⋯O interaction occurs . These structural features may influence how the compound interacts with its targets.

Biochemical Pathways

Similar compounds have shown to be potent inhibitors of collagen prolyl-4-hydroxylase , suggesting that this compound may also affect collagen synthesis and related pathways.

Pharmacokinetics

Similar compounds have been designed with the intent of modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have antimicrobial properties.

Action Environment

The crystal structure of a similar compound shows that weak n-h⋯o, c-h⋯n and c-h⋯o interactions further stabilize the crystal structure , which may suggest that the compound’s stability and action could be influenced by environmental factors such as pH and temperature.

Eigenschaften

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-2-3-7-16(21)18-9-14-24(22,23)20-12-10-19(11-13-20)15-6-4-5-8-17-15/h4-6,8H,2-3,7,9-14H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEPONATJQEWEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530446.png)

![1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530452.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530460.png)

![ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6530481.png)

![2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide](/img/structure/B6530502.png)

![2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide](/img/structure/B6530507.png)

![N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide](/img/structure/B6530520.png)

![4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530529.png)

![2-ethoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530534.png)

![4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530545.png)

![2,4-dichloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530552.png)

![2-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530555.png)